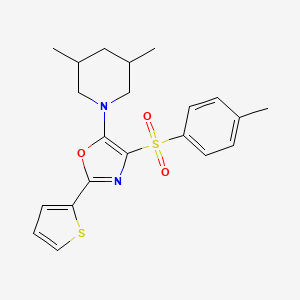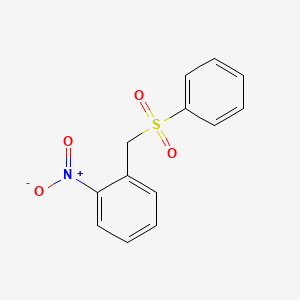
5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole is a complex organic compound that features a piperidine ring, a thiophene ring, and an oxazole ring with a tosyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxazole ring or the tosyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology
Pharmacology: Potential use as a lead compound in drug discovery due to its complex structure and possible biological activity.
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-methyloxazole
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-chloroxazole
Uniqueness
The presence of the tosyl group in 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole might confer unique reactivity and biological activity compared to its analogs.
特性
CAS番号 |
7065-36-3 |
|---|---|
分子式 |
C21H24N2O3S2 |
分子量 |
416.6 g/mol |
IUPAC名 |
5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)26-19(22-20)18-5-4-10-27-18/h4-10,15-16H,11-13H2,1-3H3 |
InChIキー |
OFSZKTZBIOOAMI-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C)C |
正規SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4a-Bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3H)-trione](/img/structure/B1659950.png)
![11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide](/img/structure/B1659952.png)
![{2-[(Dimethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B1659955.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B1659956.png)
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1659958.png)
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-1,3-diazinane](/img/structure/B1659959.png)



![4-[3-(Acetyloxy)butyl]phenyl acetate](/img/structure/B1659966.png)
